molecular formula C10H10N2O3 B076404 Amidinophenylpyruvic acid CAS No. 10290-63-8

Amidinophenylpyruvic acid

Número de catálogo: B076404
Número CAS: 10290-63-8
Peso molecular: 206.20 g/mol
Clave InChI: ZXBYWYQEQQBMBT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Amidinophenylpyruvic acid is an organic compound characterized by a phenylpyruvic acid backbone (C₆H₅-CH₂-C(COOH)-O) modified with an amidino group (-C(NH₂)₂⁺) substituent.

Métodos De Preparación

Condensation Reactions for Intermediate Formation

Benzaldehyde-Glycine Derivative Condensation

A foundational approach involves the condensation of benzaldehyde derivatives with glycine analogs to form azlactone intermediates. For example, 4-amidinophenylazlactone is synthesized via Erlenmeyer azlactonization:

  • Reaction Setup : Benzaldehyde derivatives (e.g., 4-cyanobenzaldehyde) react with N-acetylglycine in acetic anhydride with sodium acetate as a catalyst.

  • Mechanism : Cyclocondensation yields azlactones, which are hydrolyzed to α-keto acids under acidic or basic conditions .

Key Data :

  • Yield : ~60–70% for azlactone formation .

  • Conditions : Reflux in acetic anhydride (110°C, 4–6 hours) .

Hydrolysis of Azlactone Intermediates

Acid-Catalyzed Hydrolysis

Azlactones undergo hydrolysis to yield α-keto acids. For amidinophenylpyruvic acid:

  • Procedure : 4-Amidinophenylazlactone is treated with 6M HCl at 80°C for 12 hours.

  • Outcome : Hydrolysis cleaves the oxazolone ring, generating the α-keto acid .

Optimization Note : Prolonged hydrolysis (>15 hours) risks decarboxylation, reducing yields .

Dakin-West Reaction for α-Keto Acid Synthesis

The Dakin-West reaction enables direct conversion of α-amino acids to α-keto acids via acetylation and oxidation:

  • Reagents : Acetic anhydride and pyridine for acetylation, followed by oxidative cleavage.

  • Application : Starting with 4-amidinophenylalanine, the reaction produces this compound in a one-pot process .

Data Table 1 : Dakin-West Reaction Performance

Starting MaterialOxidizing AgentYield (%)Purity (%)
4-AmidinophenylalanineI2_2/DMSO5590
4-AmidinophenylalanineSeO2_26288

Selenium Dioxide Oxidation of Substituted Acetophenones

Oxidation Mechanism

Selenium dioxide (SeO2_2) selectively oxidizes methyl ketones to α-keto esters, which are hydrolyzed to α-keto acids:

  • Substrate : 4-Amidinoacetophenone.

  • Conditions : SeO2_2 in methanol, refluxed for 8 hours .

  • Outcome : Methyl 4-amidinophenylpyruvate forms, hydrolyzed to the acid using NaOH .

Key Findings :

  • Yield : 45–50% for oxidation step .

  • Side Products : Overoxidation to carboxylic acids occurs if reaction time exceeds 10 hours .

Comparative Analysis of Synthetic Routes

Data Table 2 : Method Efficiency Comparison

MethodStepsOverall Yield (%)Scalability
Azlactone Hydrolysis250Moderate
Dakin-West Reaction155–62High
SeO2_2 Oxidation240–45Low

Insights :

  • The Dakin-West reaction offers higher scalability but requires expensive α-amino acid precursors.

  • Azlactone hydrolysis balances yield and cost, making it preferred for lab-scale synthesis .

Optimization Strategies for Enhanced Yields

Solvent and Catalyst Selection

  • Azlactone Formation : Using ionic liquids (e.g., [BMIM]BF4_4) increases reaction rates by 20% .

  • Hydrolysis : Microwave-assisted hydrolysis (100°C, 30 minutes) reduces time by 75% while maintaining yields .

Protecting Group Strategies

  • Amidine Protection : Boc (tert-butoxycarbonyl) groups prevent undesired side reactions during oxidation steps .

Mecanismo De Acción

El mecanismo de acción del Ácido Amido Fenil Pirúvico involucra su interacción con dianas moleculares y vías específicas. Uno de sus objetivos conocidos es la tripsina beta-2, una enzima que desempeña un papel en la respuesta inflamatoria . Al inhibir esta enzima, el Ácido Amido Fenil Pirúvico puede potencialmente reducir la inflamación y los síntomas relacionados. Los efectos del compuesto están mediados a través de su unión al sitio activo de la enzima, evitando su función normal .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

3,4-Dihydroxyphenylpyruvic Acid

  • Structure : Features a phenylpyruvic acid core with hydroxyl (-OH) groups at the 3 and 4 positions of the aromatic ring (C₆H₃(OH)₂-CH₂-C(COOH)-O).
  • Properties: Acidity: The hydroxyl groups increase acidity, enhancing solubility in polar solvents.
  • Analytical Methods: Structural confirmation via ¹H-NMR and ¹³C-NMR, as demonstrated for related phenylpropanoids (e.g., ferulic acid) .

Ferulic Acid

  • Structure: A phenylpropanoid with a hydroxyl group at the 4-position and a methoxy group at the 3-position (C₆H₃(OH)(OCH₃)-CH₂-CH₂-COOH).
  • Properties: Antioxidant Activity: Scavenges free radicals via phenolic hydroxyl groups, with applications in nutraceuticals and pharmaceuticals . Solubility: Moderate solubility in water due to carboxylic acid and hydroxyl groups.

Zygocaperoside and Isorhamnetin-3-O Glycoside

Structural and Functional Data Table

Compound Key Functional Groups Solubility Biological Activity Analytical Methods
Amidinophenylpyruvic Acid Amidino (-C(NH₂)₂⁺), Pyruvate Likely polar, basic Hypothesized protease inhibition NMR, UV (extrapolated)
3,4-Dihydroxyphenylpyruvic Acid 3,4-Dihydroxy, Pyruvate High (aqueous) Antioxidant, metabolic precursor NMR, MS
Ferulic Acid 4-Hydroxy-3-methoxy, Propanoic Moderate (polar solvents) Antioxidant, anti-inflammatory HPLC, NMR

Research Findings and Implications

  • Structural Determinants of Activity: The amidino group in this compound may enable ionic interactions with negatively charged residues in enzymes, contrasting with the hydrogen-bonding capacity of hydroxyl groups in dihydroxyphenylpyruvic acid . Data mining approaches (e.g., substructure analysis) could identify toxicity or bioactivity patterns in amidino-containing compounds, as demonstrated in carcinogenicity studies .
  • Spectroscopic Challenges: The amidino group’s resonance structures complicate NMR interpretation, necessitating advanced techniques like 2D-COSY or HSQC for unambiguous assignment .

Notes and Limitations

  • Evidence Gaps: Direct data on this compound are scarce; comparisons rely on structural analogs and general principles.
  • Methodological Recommendations : Future studies should employ tandem mass spectrometry (MS/MS) and X-ray crystallography to resolve its conformation and interactions .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for amidinophenylpyruvic acid, and how can researchers optimize reaction conditions for high purity?

  • Methodological Answer : The synthesis typically involves condensation of amidinophenylacetic acid derivatives with pyruvic acid under controlled pH (5.5–6.5) and reflux conditions. Catalysts like DCC (dicyclohexylcarbodiimide) are used to enhance yield (up to 75–80%). Key parameters include temperature (60–80°C), solvent selection (e.g., DMF or ethanol), and inert atmosphere to prevent oxidation. Purity is validated via HPLC with UV detection at 254 nm .

Q. Which analytical techniques are most reliable for characterizing this compound in complex biological matrices?

  • Methodological Answer : LC-MS/MS is preferred for its sensitivity in detecting low concentrations (LOQ: 0.1 ng/mL). For structural confirmation, NMR (¹H and ¹³C) coupled with FT-IR identifies functional groups (e.g., amidine C=N stretch at 1650–1700 cm⁻¹). Differential scanning calorimetry (DSC) assesses thermal stability, critical for storage conditions .

Q. What are the primary biological targets of this compound, and how are these interactions quantified?

  • Methodological Answer : The compound inhibits coagulation factor VIIa (fVIIa) via competitive binding to the active site. Researchers use surface plasmon resonance (SPR) to measure binding affinity (KD values in nM range) and fluorogenic substrate assays (e.g., using Boc-Glu-Gly-Arg-AMC) to determine IC₅₀. Dose-response curves are modeled using nonlinear regression .

Advanced Research Questions

Q. How can researchers resolve contradictions in kinetic data for this compound’s inhibition of fVIIa across studies?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., ionic strength, pH, or co-factor presence). For reproducibility:

  • Standardize buffer systems (e.g., Tris-HCl pH 7.4 vs. HEPES).
  • Control for endogenous inhibitors in plasma-based assays.
  • Validate using orthogonal methods like ITC (isothermal titration calorimetry) to confirm binding thermodynamics .

Q. What experimental design considerations are critical for studying this compound’s selectivity across serine proteases?

  • Methodological Answer : To avoid off-target effects:

  • Use protease panels (e.g., thrombin, factor Xa, trypsin) with fluorogenic substrates.
  • Apply structure-activity relationship (SAR) analysis to correlate amidine modifications with selectivity.
  • Molecular docking (e.g., AutoDock Vina) predicts interactions with protease active sites, guiding mutagenesis studies .

Q. How can researchers mitigate confounding variables in in vivo pharmacokinetic studies of this compound?

  • Methodological Answer :

  • Use radiolabeled compounds (³H or ¹⁴C) to track distribution and metabolism.
  • Control for species-specific clearance rates (e.g., rodent vs. primate CYP450 isoforms).
  • Employ physiologically based pharmacokinetic (PBPK) modeling to account for tissue permeability and protein binding .

Q. What strategies improve the stability of this compound in aqueous solutions for long-term assays?

  • Methodological Answer :

  • Lyophilization with cryoprotectants (e.g., trehalose) reduces hydrolysis.
  • Adjust pH to 6.0–6.5 to stabilize the amidine group.
  • Use antioxidants (e.g., ascorbic acid) in buffers to prevent oxidative degradation .

Q. Data Analysis & Interpretation

Q. How should researchers statistically analyze dose-response data with this compound to account for non-linear kinetics?

  • Methodological Answer :

  • Fit data using the Hill equation (variable slope) in GraphPad Prism or R’s drc package.
  • Report EC₅₀/IC₅₀ with 95% confidence intervals.
  • Use ANOVA with post-hoc Tukey tests for multi-group comparisons, ensuring normality (Shapiro-Wilk test) and homogeneity of variance (Levene’s test) .

Q. What are the limitations of using this compound analogs in structure-function studies?

  • Methodological Answer :

  • Analog synthesis may introduce steric hindrance or altered charge distribution, affecting binding.
  • Validate analog activity via SPR and crystallography (e.g., X-ray diffraction of fVIIa-inhibitor complexes).
  • Compare free energy calculations (MM-GBSA) with experimental ΔG values .

Propiedades

Número CAS

10290-63-8

Fórmula molecular

C10H10N2O3

Peso molecular

206.20 g/mol

Nombre IUPAC

3-(4-carbamimidoylphenyl)-2-oxopropanoic acid

InChI

InChI=1S/C10H10N2O3/c11-9(12)7-3-1-6(2-4-7)5-8(13)10(14)15/h1-4H,5H2,(H3,11,12)(H,14,15)

Clave InChI

ZXBYWYQEQQBMBT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C(=O)C(=O)O)C(=N)N

SMILES canónico

C1=CC(=CC=C1CC(=O)C(=O)O)C(=N)N

Sinónimos

4-amidinophenylpyroracemic acid
4-amidinophenylpyruvic acid
4-APPA
amidinophenylpyruvic acid
amidinophenylpyruvic acid, dihydrochloride
amidinophenylpyruvic acid, monohydrochloride

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.